5,6-Dinitro-1H-indazole
Overview
Description
5,6-Dinitro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are characterized by a fused benzene and pyrazole ring structure The presence of nitro groups at the 5 and 6 positions of the indazole ring imparts unique chemical and physical properties to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dinitro-1H-indazole typically involves the nitration of 1H-indazole. One common method includes the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 5 and 6 positions. The general reaction scheme is as follows:
- Dissolve 1H-indazole in concentrated sulfuric acid.
- Slowly add concentrated nitric acid to the solution while maintaining the temperature below 10°C.
- Stir the reaction mixture for several hours at room temperature.
- Pour the reaction mixture into ice-cold water to precipitate the product.
- Filter and recrystallize the product from an appropriate solvent to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and safety.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dinitro-1H-indazole undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form nitroso or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 5,6-Diamino-1H-indazole.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Oxidation: Nitroso derivatives or other oxidized forms.
Scientific Research Applications
5,6-Dinitro-1H-indazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Research: The compound is investigated for its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5,6-Dinitro-1H-indazole is primarily related to its ability to interact with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The compound may inhibit specific enzymes or receptors by binding to their active sites, thereby modulating their activity. Detailed studies on its interaction with nitric oxide synthase isoforms have shown its potential as an inhibitor of these enzymes, which play a role in various physiological and pathological processes.
Comparison with Similar Compounds
- 5-Nitro-1H-indazole
- 6-Nitro-1H-indazole
- 7-Nitro-1H-indazole
- 3,5-Dinitro-1H-indazole
Comparison: 5,6-Dinitro-1H-indazole is unique due to the presence of two nitro groups at the 5 and 6 positions, which significantly influence its chemical reactivity and biological activity. Compared to mono-nitro indazoles, the dinitro derivative exhibits enhanced electron-withdrawing effects, making it more reactive in nucleophilic substitution reactions. Additionally, the presence of two nitro groups can lead to increased potency in biological assays, particularly in enzyme inhibition studies.
Properties
IUPAC Name |
5,6-dinitro-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O4/c12-10(13)6-1-4-3-8-9-5(4)2-7(6)11(14)15/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKLPRHOQGGDQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80208284 | |
Record name | 5,6-Dinitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80208284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59601-91-1 | |
Record name | 5,6-Dinitro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59601-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dinitroindazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059601911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC49913 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49913 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6-Dinitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80208284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dinitro-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.185 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5,6-Dinitroindazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SQR4L6L95 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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